3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
“3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a centrally acting muscle relaxant . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .
Synthesis Analysis
The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Chlorophenoxy)propanoic acid, has been reported . The molecular formula is C9H9ClO3, with an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, have been described . The synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, have been reported . The molecular formula is C9H11ClO3, with a molecular weight of 202.63. It appears as a white to off-white solid .Scientific Research Applications
Synthesis and Structural Properties
Research on related chlorophenoxy compounds has explored their synthesis and structural properties. For instance, a study on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involved the reaction of chloral with substituted anilines, leading to various products depending on amine type and reaction conditions. This research provides insights into the synthesis routes and structural characteristics of chlorophenoxy derivatives, highlighting the complex reactions and potential applications in developing new compounds with specific properties (Issac & Tierney, 1996).
Environmental Impact and Degradation
Studies on chlorophenols, closely related to the chemical , have assessed their impact on the environment and methods for degradation. Chlorophenols are known for their moderate toxic effects to mammalian and aquatic life, with certain derivatives like 2,4-dichlorophenol exhibiting significant toxicity upon long-term exposure. Research highlights the importance of understanding the persistence and bioaccumulation of these compounds, as well as their degradation pathways in environmental settings (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been investigated for their effectiveness in degrading nitrogen-containing compounds, including amines and amides, which are structurally similar or relevant to the compound . AOPs, such as ozone treatment and Fenton processes, offer potential for efficiently breaking down recalcitrant compounds into less harmful products, thereby improving water treatment and reducing environmental impact (Bhat & Gogate, 2021).
Applications in Organic Synthesis
Amine-functionalized compounds, including those related to the chlorophenoxy and dimethylamine groups, play a significant role in the fine organic synthesis industry. They are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatile nature of these compounds allows for their application in creating a wide range of products, showcasing the breadth of potential applications in industrial and agricultural sectors (Nazarov et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine, also known as Chlorphenesin, is the central nervous system (CNS). It acts as a muscle relaxant, blocking nerve impulses or pain sensations that are sent to the brain .
Mode of Action
It is known to act in the CNS rather than directly on skeletal muscle .
Biochemical Pathways
It is known that the compound interferes with nerve impulse transmission in the cns, which leads to muscle relaxation .
Pharmacokinetics
Chlorphenesin is rapidly and completely absorbed in the body . It undergoes hepatic metabolism, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin ranges from 2.3 to 5 hours .
Result of Action
The primary result of Chlorphenesin’s action is muscle relaxation. By blocking nerve impulses in the CNS, it reduces pain sensations sent to the brain, leading to a decrease in muscle tension and discomfort .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorphenesin. For instance, it is highly soluble in water and quite volatile . It has a high potential for bioaccumulation and is a recognized irritant . Little is known about its persistence in soil and aquatic systems .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine are not well-defined . Its structural similarity to Chlorphenesin, a phenol ether used to treat painful muscular conditions , suggests that it may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s chemical structure, particularly its chlorophenoxy and dimethylpropan-1-amine groups .
Cellular Effects
Based on its structural similarity to Chlorphenesin, it may influence cell function by modulating cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well defined
properties
IUPAC Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSTLWQVXYCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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